molecular formula C6H6O4 B104269 2-Furanglycolic acid CAS No. 19377-73-2

2-Furanglycolic acid

Cat. No. B104269
CAS RN: 19377-73-2
M. Wt: 142.11 g/mol
InChI Key: RTLDJXGEOSVJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furanglycolic acid, also known as 2-furoylglycolic acid or 2-FGA, is an important organic compound that has gained significant attention in the field of pharmaceutical and chemical research. It belongs to the class of furan derivatives and is widely used in various scientific applications due to its unique properties.

Scientific Research Applications

2-Furanglycolic acid has been extensively studied for its potential applications in various fields of research. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a chelating agent in analytical chemistry and as a building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Furanglycolic acid is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that 2-Furanglycolic acid has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals. Additionally, it has been found to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Furanglycolic acid is its versatility in various scientific applications. It is relatively easy to synthesize and has a high degree of purity. However, one of the main limitations is its stability. It is prone to degradation under certain conditions, such as high temperatures and acidic or basic environments.

Future Directions

The potential applications of 2-Furanglycolic acid in various fields of research are vast. Some of the future directions for research include investigating its potential use as a drug delivery agent, developing new synthesis methods, and exploring its potential as a biomarker for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Conclusion:
In conclusion, 2-Furanglycolic acid is an important organic compound with various potential applications in scientific research. Its unique properties make it a versatile building block in organic synthesis and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its stability for use in various applications.

properties

CAS RN

19377-73-2

Product Name

2-Furanglycolic acid

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-(furan-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)

InChI Key

RTLDJXGEOSVJEX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(C(=O)O)O

Canonical SMILES

C1=COC(=C1)C(C(=O)O)O

Other CAS RN

19377-73-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from step a.) (25 g, 135 mmol) in EtOH (250 ml) was cooled to 0° C. and treated with a solution of NaBH4 (2.5 g, 66 mmol) in H2O (27 ml) for 5 minutes. Next, the reaction mixture was quenched with AcOH (17 ml) and H2O (271 ml) and concentrated to dryness. The crude oil was dissolved in CH2Cl2 (300 ml), washed with brine (2×100 ml), dried (MgSO4) and concentrated providing 17.5 g (70%) of the above subtitle compound, which was carried forward without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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